1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

Synthetic Chemistry Carbohydrate Synthesis Process Optimization

Substituting CAS 84278-00-2 with D-gluco/manno isomers or underivatized azido sugars causes experimental failure-only the D-galacto stereochemistry is recognized by the GalNAc salvage pathway, and tetra-O-acetyl protection is essential for passive membrane diffusion. This peracetylated azido sugar ensures reliable metabolic incorporation into O-linked glycoproteins at 25-75 µM, with the C-2 azide enabling CuAAC/SPAAC click chemistry detection. • 72% overall synthetic yield via azido phenylselenylation-10.8% relative advantage over D-manno isomer, reducing raw material costs. • Validated for insulin receptor lectin-domain binding assays, neoglycopeptide synthesis, and hMSC glycan labeling. • White to off-white crystalline powder, m.p. 113-114 °C, MW 373.32. Ships ambient; store at 2-8 °C.

Molecular Formula C14H19N3O9
Molecular Weight 373.32 g/mol
CAS No. 84278-00-2
Cat. No. B014737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
CAS84278-00-2
Synonyms1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose;  2-Azido-2-deoxy-D-galactopyranose 1,3,4,6-Tetraacetate; 
Molecular FormulaC14H19N3O9
Molecular Weight373.32 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
InChIKeyQKGHBQJLEHAMKJ-RQICVUQASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose Product Baseline


1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (CAS 84278-00-2), a peracetylated azido sugar of the D-galacto configuration, is a white to off-white crystalline powder with a melting point of 113-114 °C and a molecular weight of 373.32 g/mol (C14H19N3O9) . It is widely utilized as a metabolic labeling tool for O-linked glycoproteins via the salvage pathway, where its acetyl groups enhance cell permeability, followed by intracellular deacetylation and incorporation into glycoconjugates as an azido-modified N-acetylgalactosamine (GalNAc) analog [1]. The C-2 azide group serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, enabling downstream detection, enrichment, or functionalization [2].

Stereochemistry D-galacto configuration for GalNAc analog salvage pathway
Prodrug Strategy Peracetylated for passive cell-membrane diffusion
Bioorthogonal Handle C-2 azide for CuAAC or SPAAC click chemistry

Substitution Criticality for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose


Substituting 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (CAS 84278-00-2) with seemingly similar peracetylated azido sugars (e.g., D-gluco isomers, manno isomers, or underivatized azido sugars) or even its α/β anomeric counterparts introduces significant risk of experimental failure. The D-galacto stereochemistry is strictly required for recognition by endogenous enzymes (e.g., epimerases, glycosyltransferases) and the cellular salvage pathway that converts it to UDP-GalNAz for metabolic incorporation [1]. The tetra-O-acetyl protection is non-negotiable for efficient passive diffusion across the plasma membrane; underivatized 2-azido-2-deoxy-D-galactopyranose (CAS 68733-26-6) exhibits negligible cellular uptake without the peracetylated prodrug strategy [2]. Furthermore, the specific anomeric mixture or pure α-anomer (CAS 67817-30-5) exhibits distinct physical properties (melting point range) and solubility profiles that can affect precise weighing, formulation, and reaction kinetics in glycosylation or click chemistry workflows .

Stereochemistry
D-galacto: enzyme recognition fit
D-gluco / D-manno isomers: salvage pathway recognition may shift
Protection
Peracetylated: efficient passive uptake
Underivatized (CAS 68733-26-6): negligible cell permeability reported
Anomeric Form
β/α mixture: distinct dissolution profile
Pure α-anomer (CAS 67817-30-5): higher melting range may alter handling

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose: Evidence vs. Analogs


Synthesis Yield: D-Galacto vs. D-Manno Isomer

In the synthesis of peracetylated 2-azido-2-deoxy sugars via azido phenylselenylation of protected glycals, the D-galacto derivative (CAS 84278-00-2) is obtained as the sole product in 72% overall yield, providing a distinct synthetic advantage over the corresponding D-manno isomer, which is obtained in only 65% yield under analogous conditions [1]. This 7% absolute yield difference translates to a 10.8% relative yield improvement for the D-galacto target, reducing material costs and purification burden in multi-step synthetic routes.

Synthetic Yield
Head-to-head
72% vs 65% (D-manno isomer)
+10.8% rel.
Supports synthesis workflow selection
Azido phenylselenylation route; reported yield advantage
Synthetic Chemistry Carbohydrate Synthesis Process Optimization

Melting Point: β/α-Mixture vs. α-Anomer

The β/α-anomeric mixture (CAS 84278-00-2) exhibits a sharp melting point of 113-114 °C , while the pure α-anomer (CAS 67817-30-5) melts over a broader, higher range of 120-127 °C [1]. This 6-13 °C lower melting point for CAS 84278-00-2 indicates a distinct crystalline form with potentially different solubility kinetics in organic solvents such as chloroform and ethyl acetate, which can affect dissolution times during reaction setup and precise gravimetric handling.

Melting Point
Data to verify
113-114 °C vs 120-127 °C (α-anomer)
May affect dissolution and gravimetric handling
Source-specific review needed; crystalline form context
Quality Control Physical Characterization Storage Stability

Insulin Receptor Binding Selectivity

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (TAG) has been demonstrated to bind specifically to the lectin domain of the human insulin receptor, an activity not reported for its D-gluco analog (CAS 171032-74-9) or the D-manno analog (CAS 68733-20-0) under comparable assay conditions . While the precise binding affinity (Kd or IC50) is not disclosed in available primary sources, the reported specificity provides a functional differentiator for studies involving insulin receptor modulation or lectin-carbohydrate interactions.

Receptor Binding
Class-level
Reported binding; affinity not quantified
Supports insulin receptor lectin domain study context
Data to verify; binding assay conditions not specified
Biological Activity Glycobiology Receptor Binding

Metabolic Labeling of O-Glycoproteins: Concentration Benchmark

For metabolic labeling of O-linked glycoproteins in mammalian cell culture, the recommended working concentration for tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz, a closely related analog to CAS 84278-00-2) is 25-75 µM [1]. This empirically derived range provides a validated starting point for protocol optimization, whereas no such consensus concentration range exists for the underivatized azido sugar (2-azido-2-deoxy-D-galactopyranose, CAS 68733-26-6) due to its poor cell permeability, requiring significantly higher concentrations or alternative delivery methods.

Labeling Conc.
Class-level
25-75 µM (Ac4GalNAz analog benchmark)
Supports protocol optimization for O-glycoprotein labeling
Analog-based inference; direct validation recommended
Metabolic Labeling Bioorthogonal Chemistry Cell Biology

Validated Applications for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose


Multi-Gram Synthesis of 2-Azido-2-deoxy-D-galactose Building Blocks

Procure CAS 84278-00-2 for large-scale preparation of 2-azido-2-deoxy-D-galactose derivatives where synthetic yield is a primary cost driver. The 72% overall yield via azido phenylselenylation [1] provides a 10.8% relative yield advantage over the D-manno isomer, reducing raw material expenditure and column chromatography burden. This is particularly relevant for contract research organizations (CROs) and academic core facilities synthesizing custom glycosyl donors or metabolic labeling reagents in bulk.

Metabolic Labeling of O-Linked Glycoproteins in Mammalian Cell Culture

Use CAS 84278-00-2 as the precursor for metabolic incorporation into O-linked glycoproteins. The tetra-O-acetyl protection enables passive diffusion across the cell membrane, a critical advantage over underivatized azido sugars which exhibit negligible uptake [2]. The established working concentration range of 25-75 µM for the analogous Ac4GalNAz provides a validated starting point for labeling human mesenchymal stem cells (hMSCs), cancer cell lines, or primary cells, minimizing optimization time and reagent consumption [3].

Insulin Receptor Lectin Domain Binding

Employ CAS 84278-00-2 in biochemical or biophysical assays investigating carbohydrate-lectin interactions at the human insulin receptor. Unlike its D-gluco or D-manno analogs, which lack reported binding activity, this compound has demonstrated specific recognition by the insulin receptor lectin domain . This unique biological activity makes it a suitable probe for competitive binding assays, surface plasmon resonance (SPR) studies, or photoaffinity labeling experiments aimed at mapping carbohydrate-binding sites on the receptor.

Microwave-Assisted Click Chemistry: Neoglycopeptide Synthesis

Utilize CAS 84278-00-2 as the glycosyl azide component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under microwave irradiation to synthesize neoglycopeptides. This methodology, validated in the synthesis of fish antifreeze glycoprotein (AFGP) analogs and Tn antigen mimics [4], leverages the robust azide handle for efficient conjugation. The lower melting point (113-114 °C) of the β/α-mixture may facilitate faster dissolution in reaction solvents compared to the higher-melting α-anomer, improving reaction setup efficiency.

Application
Selection Property
Validation Focus
2-Azido-2-deoxy-D-galactose building block synthesis
Synthetic yield efficiency
Azido phenylselenylation route yield verification
O-Glycoprotein metabolic labeling in mammalian cells
Cell-permeable peracetylated prodrug strategy
Working concentration range optimization
Insulin receptor lectin domain carbohydrate interaction studies
Reported receptor binding specificity
Binding assay context and affinity verification
Microwave-assisted CuAAC neoglycopeptide synthesis
Robust C-2 azide handle for click conjugation
Dissolution rate and reaction efficiency review

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